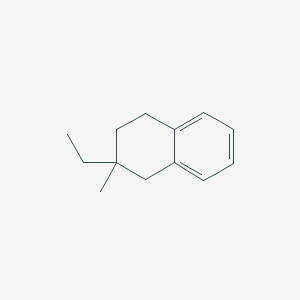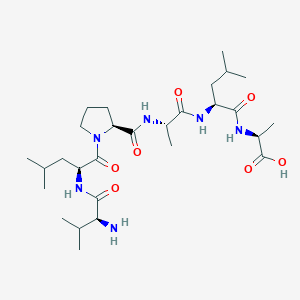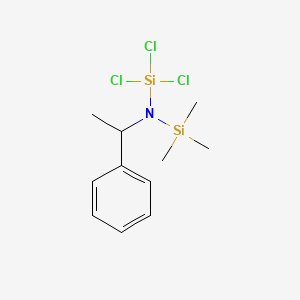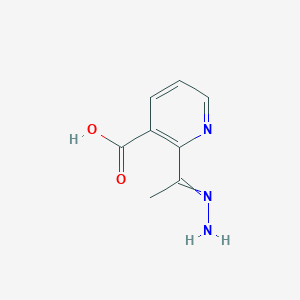![molecular formula C12H14O2 B14240957 7-Oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde CAS No. 592528-71-7](/img/structure/B14240957.png)
7-Oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde is a complex organic compound characterized by its unique tricyclic structure. It contains a total of 30 bonds, including 16 non-hydrogen bonds, 3 multiple bonds, and 1 rotatable bond. The molecule also features 3 double bonds, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 2 nine-membered rings, 1 aldehyde group (aliphatic), and 1 ether group (aliphatic) .
Métodos De Preparación
The synthesis of 7-Oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde involves several steps. One common synthetic route includes the formation of the tricyclic core followed by the introduction of the aldehyde group. The reaction conditions typically involve the use of specific catalysts and reagents to facilitate the formation of the desired structure. Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction conditions and purification processes .
Análisis De Reacciones Químicas
7-Oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
7-Oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-Oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The compound’s tricyclic structure also allows it to interact with specific molecular pathways, potentially modulating biological processes .
Comparación Con Compuestos Similares
7-Oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde can be compared with other similar compounds, such as:
3a,7a-Propanobenzofuran-3-carboxaldehyde: This compound shares a similar tricyclic structure but differs in the arrangement of its functional groups.
2,3,4,7-Tetrahydro-1H-3a,7a-(epoxyetheno)indene-8-carbaldehyde: Another structurally related compound with variations in its ring system and functional groups.
The uniqueness of this compound lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
592528-71-7 |
|---|---|
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
7-oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde |
InChI |
InChI=1S/C12H14O2/c13-8-10-9-14-12-6-2-1-4-11(10,12)5-3-7-12/h1-2,8-9H,3-7H2 |
Clave InChI |
DUKXNBBAKZVBKG-UHFFFAOYSA-N |
SMILES canónico |
C1CC23CC=CCC2(C1)OC=C3C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Trimethyl[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane](/img/structure/B14240881.png)




![1-[2,6-Dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B14240926.png)
![2-({[1,3-Bis(dodecyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14240929.png)



![2-({2-[(E)-(1-Phenylethylidene)amino]ethyl}sulfanyl)ethan-1-ol](/img/structure/B14240945.png)
![4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14240951.png)

